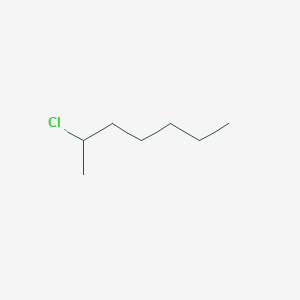

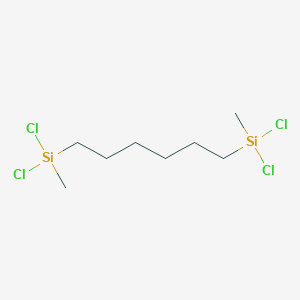

1,6-Bis(dichloromethylsilyl)hexane

説明

The compound 1,6-Bis(dichloromethylsilyl)hexane is not directly mentioned in the provided papers. However, the papers do discuss various organic compounds with hexane backbones and different functional groups, which can provide insight into the behavior of similar hexane-based compounds. For instance, the synthesis and properties of 1,6-bis(diphenylamino)-2,4-hexadiyne (THD) and its analogues are explored, which are compounds with a hexane backbone and specific substituents that affect their reactivity and polymerization . Additionally, substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes are synthesized and their structures analyzed, showing the influence of substituents on the molecular conformation and reactivity .

Synthesis Analysis

The synthesis of hexane-based compounds with various substituents is detailed in the papers. For example, the preparation of several analogues of THD involves specific synthetic routes that assess their thermal and photochemical solid-state polymerization reactivity . Similarly, the substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes are synthesized through bromination and a copper-catalyzed Grignard reaction, followed by a Hay coupling to yield the desired diynes . These methods highlight the importance of catalysts and controlled reactions in the synthesis of complex organic molecules.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of hexane-based compounds. The molecular structures of diynes with a hexane backbone are determined, revealing unusual conformations and coplanar orientations of substituents, which are crucial for their reactivity and polymerization behavior . The structure of cis-2,4-bis(trichloromethyl)-1,3,5-trioxane, although not a hexane derivative, provides an example of how substituents can influence the overall conformation of a molecule .

Chemical Reactions Analysis

The papers discuss the reactivity of hexane-based compounds in various chemical reactions. For instance, the topochemical polymerization of diacetylenes is influenced by the substituents on the hexane backbone, with some compounds showing measurable polymerization reactivity . Oxidation reactions are also mentioned, where diynes are converted to diones using cerium(IV) ammonium nitrate . These studies demonstrate the diverse reactivity of hexane derivatives depending on their chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexane-based compounds are influenced by their molecular structure and substituents. For example, the solubility of polymerized diacetylenes in organic solvents like chloroform and THF is discussed, which is a significant property for their practical application . The liquid crystalline properties of twin mesogenic compounds with a hexane backbone are studied, showing that the length of terminal alkoxy groups affects the formation of nematic or smectic phases . These properties are essential for understanding the potential applications of such compounds in materials science and technology.

科学的研究の応用

Polymerization Reactivity : A study by Deschamps et al. (2010) investigated the thermal and photochemical solid-state polymerization reactivity of several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, highlighting the potential use of these compounds in polymerization reactions (Deschamps et al., 2010).

Dehydrogenation Reactions : Research by Clark (1977) examined the dehydrogenation of 1,6-bis(diphenylphosphino)hexane by rhodium(I) and iridium(I) complexes, providing insights into the chemical behavior and applications in organometallic chemistry (Clark, 1977).

Thermogravimetric and Pyrolytic Studies : Shimasaki et al. (1988) conducted thermogravimetric and pyrolytic studies of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane, offering valuable information on the thermal degradation of this compound (Shimasaki et al., 1988).

Catalytic Applications : Mizutani et al. (2003) explored the use of 1,6-bis(diphenylphosphino)hexane in a cobalt-catalyzed three-component coupling reaction, demonstrating its effectiveness as a catalyst in organic synthesis (Mizutani et al., 2003).

Material Porosity and Gelation : Loy et al. (2013) studied the influence of alkoxide group solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes derived from 1,6-bis(trialkoxysilyl)hexanes, shedding light on the material's properties and applications in material science (Loy et al., 2013).

Safety and Hazards

1,6-Bis(dichloromethylsilyl)hexane is classified as a risk due to its potential to cause burns . Safety measures include wearing suitable protective clothing and avoiding contact with skin and eyes . In case of contact, it is advised to rinse immediately with plenty of water and seek medical advice .

特性

IUPAC Name |

dichloro-[6-[dichloro(methyl)silyl]hexyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl4Si2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFFILGCGJJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCCCC[Si](C)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。